N-benzyl-2-nitrobenzenesulfonamide
Overview
Description
“N-benzyl-2-nitrobenzenesulfonamide” is a chemical compound with the linear formula C13H12N2O4S . It has a molecular weight of 292.316 .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-nitrobenzenesulfonamide” is represented by the linear formula C13H12N2O4S . The InChI code for this compound is 1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-2-nitrobenzenesulfonamide” are not available, nitrobenzenesulfonamides are known to undergo intramolecular arylation, forming diverse nitrogenous heterocycles .Physical And Chemical Properties Analysis
“N-benzyl-2-nitrobenzenesulfonamide” has a molecular weight of 292.316 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources .Scientific Research Applications
Solid-Phase Synthesis Applications
N-benzyl-2-nitrobenzenesulfonamide has been utilized in solid-phase synthesis, serving as a key intermediate for various chemical transformations. This includes its use in polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, which have been applied in different chemical transformations including unusual rearrangements to yield diverse privileged scaffolds. Such applications highlight the versatility of N-benzyl-2-nitrobenzenesulfonamide in generating a wide range of chemical entities, thus expanding the chemical space for potential drug discovery and development projects (Fülöpová & Soural, 2015).
Advanced Intermediates for Synthesis
Research indicates that N-benzyl-2-nitrobenzenesulfonamides undergo base-mediated intramolecular arylation at the benzyl sp(3) carbon to yield benzhydrylamines. This process, requiring electron-withdrawing groups on the aromatic ring of the benzyl group, produces unsymmetrically substituted benzhydrylamines. These compounds are noted as advanced intermediates toward the synthesis of nitrogenous heterocycles, exemplified by the syntheses of indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).
Catalytic Applications
Another study describes the rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines, using a removable nitroso as the directing group. In this process, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) served as the "CN" source, facilitating the synthesis of 2-(alkylamino)benzonitriles. The versatility of substituents tolerated by this reaction underlines the potential of N-benzyl-2-nitrobenzenesulfonamide derivatives in catalytic applications for synthesizing valuable chemical compounds (Dong et al., 2015).
Biofilm Inhibition and Cytotoxicity
Additionally, derivatives of N-benzyl-2-nitrobenzenesulfonamide have been evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis, as well as for their cytotoxicity. This research has identified specific derivatives exhibiting suitable inhibitory action against bacterial biofilms, alongside displaying mild cytotoxicity, thus highlighting potential applications in addressing bacterial infections and assessing safety profiles for therapeutic uses (Abbasi et al., 2020).
properties
IUPAC Name |
N-benzyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOCKBPAZXLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351835 | |
Record name | N-benzyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-nitrobenzenesulfonamide | |
CAS RN |
42060-32-2 | |
Record name | 2-Nitro-N-(phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42060-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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